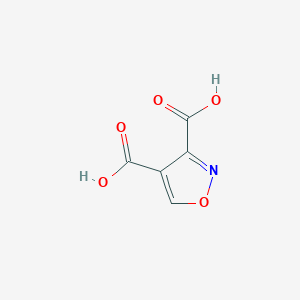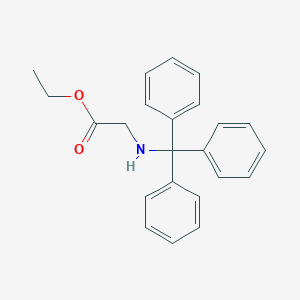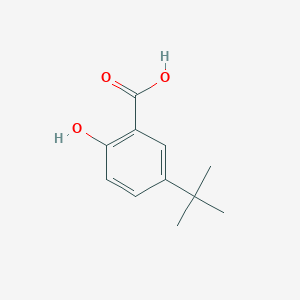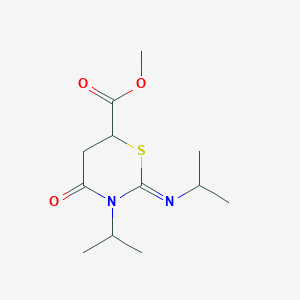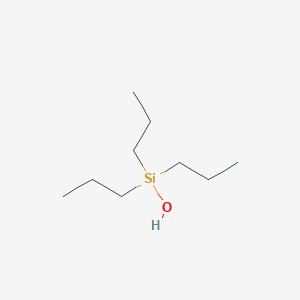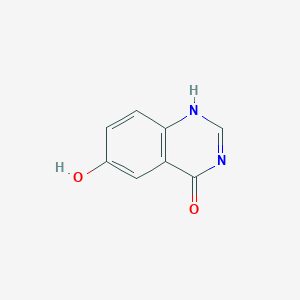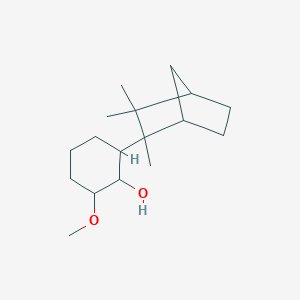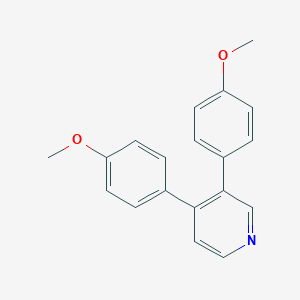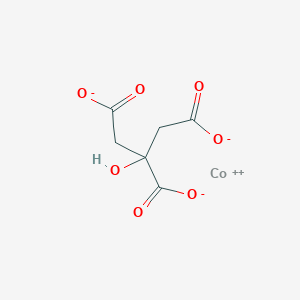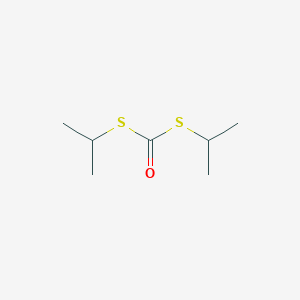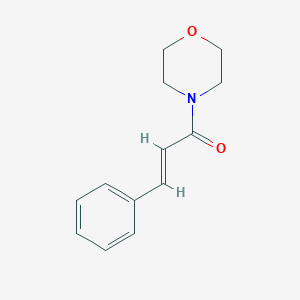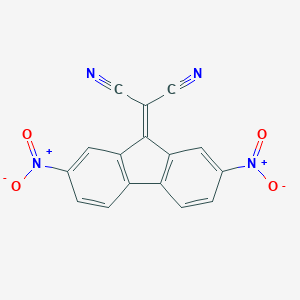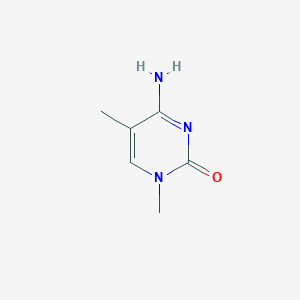
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as 4-amino-1,5-dimethylpyrimidin-2-one or abbreviated as AMDP.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- varies depending on its application. In cancer treatment, AMDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. In malaria treatment, AMDP has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
生化学的および生理学的効果
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In malaria treatment, AMDP has been shown to inhibit the growth and replication of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
実験室実験の利点と制限
The advantages of using 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- in lab experiments include its relatively simple synthesis method, its ability to form strong hydrogen bonds with other molecules, and its potential applications in various fields. The limitations of using AMDP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and application.
将来の方向性
There are numerous future directions for the study of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. In medicine, further studies are needed to determine the optimal dosage and application of AMDP in cancer treatment and malaria treatment. In agriculture, further studies are needed to determine the potential of AMDP as a new pesticide. In material science, further studies are needed to explore the unique properties of AMDP and its potential applications in the development of new materials.
Conclusion:
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and ability to form strong hydrogen bonds with other molecules make it a promising candidate for further studies. However, further studies are needed to determine its optimal dosage and application and to explore its potential applications in various fields.
合成法
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- can be achieved through various methods. One of the most common methods involves the reaction of 4,6-dichloropyrimidine with methylamine and dimethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. Other methods include the reaction of 4-amino-2-methylpyrimidine with formaldehyde and formic acid or the reaction of 4-amino-2-methylpyrimidine with dimethyl carbonate and sodium hydroxide.
科学的研究の応用
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, malaria, and viral infections. In agriculture, AMDP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been used in the synthesis of new materials with unique properties.
特性
CAS番号 |
17634-60-5 |
|---|---|
製品名 |
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- |
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
InChIキー |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
正規SMILES |
CC1=CN(C(=O)N=C1N)C |
その他のCAS番号 |
17634-60-5 |
同義語 |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



